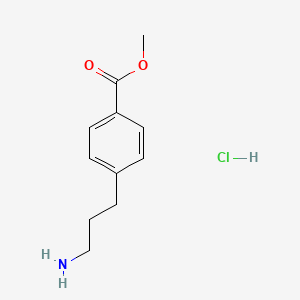

Methyl 4-(3-aminopropyl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(3-aminopropyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12;/h4-7H,2-3,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBECMWBQBLMLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-37-2 | |

| Record name | Benzoic acid, 4-(3-aminopropyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a bifunctional organic molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure, featuring a primary amine and a methyl ester on a substituted benzene ring, offers a versatile scaffold for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, synthesized from available data and chemical principles to support ongoing research and development endeavors.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 4-(3-aminopropyl)benzoic acid. The hydrochloride form enhances the compound's stability and solubility in certain solvents.

| Property | Value | Source(s) |

| CAS Number | 74733-37-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [3] |

| Appearance | Beige solid (predicted) | [4] |

| Melting Point | Not experimentally determined. The melting point for the isomeric Methyl 3-(aminomethyl)benzoate hydrochloride is reported as 180-186 °C, which may serve as a rough estimate.[5] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available. As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and ethanol. Its solubility in nonpolar organic solvents is likely to be limited. | N/A |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a crucial tool for structural confirmation. The expected signals for this compound in a solvent like DMSO-d₆ would be:

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the para-substituted benzene ring.

-

Methyl Ester Protons: A singlet at approximately 3.8 ppm, integrating to three protons.

-

Propyl Chain Protons: Three multiplets corresponding to the three methylene groups of the aminopropyl chain.

-

Amine Protons: A broad singlet associated with the ammonium protons, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide confirmation of the carbon framework:

-

Carbonyl Carbon: A signal in the range of 165-170 ppm for the ester carbonyl.

-

Aromatic Carbons: Four signals in the aromatic region (approx. 120-150 ppm).

-

Methyl Ester Carbon: A signal around 52 ppm.

-

Propyl Chain Carbons: Three signals in the aliphatic region for the methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

Key IR absorption bands would include:

-

N-H Stretching: Broad absorption in the region of 3000-3300 cm⁻¹ from the ammonium group.

-

C-H Stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C=O Stretching: A strong absorption band around 1720 cm⁻¹ for the ester carbonyl group.

-

C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (Predicted)

In a mass spectrum, the parent ion of the free base (Methyl 4-(3-aminopropyl)benzoate) would be expected at an m/z corresponding to its molecular weight (193.11 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the propyl chain.

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient route can be designed based on well-established esterification reactions. The most common method would be the Fischer esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway

References

An In-depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a versatile bifunctional molecule that has emerged as a significant building block in medicinal chemistry. Its unique structure, featuring a primary amine and a methyl ester attached to a benzene ring, offers multiple avenues for chemical modification, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, synthesis, purification, and characterization. We will delve into the causality behind experimental choices, provide detailed protocols, and explore its applications in drug development, all grounded in authoritative scientific references.

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

The benzoate scaffold is a privileged structure in drug design, appearing in a wide array of therapeutic agents. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound, with its primary amine separated from the aromatic ring by a flexible propyl linker, offers medicinal chemists a unique tool to explore chemical space and optimize lead compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations. p-Aminobenzoic acid (PABA) and its derivatives have a long history in drug development, serving as a foundational moiety in drugs with diverse therapeutic applications, including antibacterials, anesthetics, and antineoplastics.[1] The structural diversity offered by substitutions on the PABA core makes it a valuable building block for creating libraries of "drug-like" molecules.[1]

Molecular Structure and Physicochemical Properties

This compound is characterized by a central benzene ring substituted at the 1- and 4-positions. The methyl ester group at the 1-position can be readily hydrolyzed or amidated, providing a key handle for molecular elaboration. The 3-aminopropyl group at the 4-position offers a nucleophilic primary amine that can participate in a variety of coupling reactions.

| Property | Value | Source |

| CAS Number | 74733-37-2 | [2][3] |

| Molecular Formula | C11H16ClNO2 | [2][3] |

| Molecular Weight | 229.70 g/mol | [2][3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water, methanol, and ethanol. | Inferred from hydrochloride salt nature and related compounds.[4][5] |

| Storage | 2-8°C, inert atmosphere | [3] |

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

A logical synthetic approach would start from 4-(3-aminopropyl)benzoic acid. The synthesis can be conceptualized in the following workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6]

Reactants:

-

4-(3-aminopropyl)benzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride or concentrated Sulfuric Acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(3-aminopropyl)benzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.5-2.0 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise. The addition of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

-

Neutralization and Isolation: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will deprotonate the ammonium salt and allow for the extraction of the free amine into an organic solvent.

-

Final Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(3-aminopropyl)benzoate.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the crude product in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While specific experimental spectra for this compound are not publicly available, we can predict the expected chemical shifts and multiplicities based on the structure and data from analogous compounds.[7]

Predicted ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet | 2H | Aromatic protons ortho to the ester |

| ~7.4-7.6 | Doublet | 2H | Aromatic protons meta to the ester |

| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| ~3.0-3.2 | Triplet | 2H | Methylene protons adjacent to the amine (-CH₂-NH₃⁺) |

| ~2.7-2.9 | Triplet | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂-) |

| ~1.9-2.1 | Multiplet | 2H | Central methylene protons (-CH₂-CH₂-CH₂-) |

Predicted ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~168 | Ester carbonyl carbon (C=O) |

| ~145 | Aromatic carbon attached to the propyl group |

| ~130 | Aromatic carbons ortho to the ester |

| ~129 | Aromatic carbons meta to the ester |

| ~128 | Aromatic carbon attached to the ester |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~40 | Methylene carbon adjacent to the amine (-CH₂-NH₃⁺) |

| ~33 | Methylene carbon adjacent to the aromatic ring (Ar-CH₂) |

| ~30 | Central methylene carbon (-CH₂-CH₂-CH₂-) |

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this polar, ionic compound.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and to improve peak shape. A typical mobile phase could be a mixture of methanol and water (adjusted to pH 2.5-3.5 with an acid).[8][9][10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30-40 °C.

This method should provide a sharp, symmetrical peak for the pure compound, allowing for accurate quantification of purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive functional groups at opposite ends of the molecule allows for its incorporation into a variety of molecular scaffolds.

Role as a Linker and Scaffold

The aminopropyl group provides a flexible linker that can be used to connect different pharmacophores. This flexibility can be crucial for optimizing the binding of a drug candidate to its target protein. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

Precursor for Bioactive Molecules

Substituted aminobenzoates are key components in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding site.[11] The ability to modify both the amine and the ester functionalities of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors and other targeted therapies.

Caption: Logical relationships in the application of this compound in drug discovery.

Conclusion

This compound is a strategically important chemical entity for researchers in drug discovery and development. Its well-defined structure, coupled with the reactivity of its amine and ester functional groups, provides a robust platform for the synthesis of novel compounds with therapeutic potential. The protocols and analytical methods outlined in this guide offer a comprehensive framework for the synthesis, purification, and characterization of this key building block, empowering scientists to accelerate their research and development efforts. The continued exploration of derivatives of this versatile scaffold is likely to yield new and improved therapeutic agents for a range of diseases.

References

- 1. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 74733-37-2|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ejpmr.com [ejpmr.com]

- 10. dspace.ceu.es [dspace.ceu.es]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate hydrochloride (CAS: 74733-37-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a versatile bifunctional molecule increasingly recognized for its utility as a molecular building block and linker in the design and synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and emerging applications in drug development, particularly in the fields of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). By elucidating the causal relationships behind experimental choices and providing detailed protocols, this document serves as a valuable resource for researchers aiming to leverage the unique structural features of this compound in their drug discovery endeavors.

Introduction: A Molecule of Strategic Importance

This compound, with the CAS number 74733-37-2, is a hydrochloride salt of the methyl ester of 4-(3-aminopropyl)benzoic acid. Its structure incorporates a terminal primary amine and a methyl ester attached to a benzene ring, separated by a flexible three-carbon propyl chain. This unique arrangement of functional groups makes it an attractive intermediate for medicinal chemists. The primary amine serves as a versatile handle for conjugation to various moieties, while the methyl ester can be readily hydrolyzed to a carboxylic acid for further derivatization or to modulate physicochemical properties.

The hydrochloride salt form enhances the compound's solubility in aqueous media and improves its stability for storage and handling.[1] These characteristics, combined with its defined chain length, position this compound as a valuable component in the construction of linkers for targeted drug delivery systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74733-37-2 | [2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |

| Molecular Weight | 229.71 g/mol | [2] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

Synthesis and Purification: A Practical Approach

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthesis can be devised based on established organic chemistry principles and analogous reactions. A common strategy involves the esterification of the corresponding carboxylic acid, 4-(3-aminopropyl)benzoic acid.

Proposed Synthetic Pathway

A logical synthetic approach starts from the commercially available 4-(3-aminopropyl)benzoic acid. The esterification can be achieved via Fischer esterification, using methanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.

References

Molecular weight of Methyl 4-(3-aminopropyl)benzoate hydrochloride

An In-Depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a key bifunctional molecule, this compound presents a unique scaffold for chemical synthesis and bioconjugation. This guide offers a comprehensive technical overview of its properties, synthesis, characterization, and potential applications, particularly in the realm of targeted therapeutics and drug delivery.

Core Physicochemical Properties

This compound is the hydrochloride salt of the corresponding methyl ester. The presence of a primary amine and a methyl ester on a rigid aromatic backbone makes it a valuable intermediate for introducing spacers or linkers in more complex molecules. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 229.709 g/mol | [1] |

| Chemical Formula | C₁₁H₁₆ClNO₂ | [1] |

| CAS Number | 74733-37-2 | [1][2][3] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCCN.Cl | |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

| Solubility | Soluble in water and methanol | Inferred from structure |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is typically achieved via a Fischer esterification of the parent carboxylic acid, 4-(3-aminopropyl)benzoic acid. In this reaction, methanol serves as both the solvent and the esterifying agent, while hydrochloric acid acts as the acid catalyst and concurrently forms the hydrochloride salt of the primary amine.

The rationale for this one-pot approach is efficiency. The amine's protonation by HCl prevents it from engaging in side reactions and increases the overall solubility of the starting material in the polar alcoholic solvent. The acidic environment is crucial for activating the carboxylic acid carbonyl group toward nucleophilic attack by methanol.

Representative Synthesis Protocol

-

Materials : 4-(3-aminopropyl)benzoic acid, Anhydrous Methanol (MeOH), Concentrated Hydrochloric Acid (HCl).

-

Step 1: Dissolution and Acidification : Suspend 4-(3-aminopropyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes). Cool the mixture in an ice bath (0-5°C).

-

Step 2: Catalysis and Salt Formation : Slowly add concentrated HCl (1.5-2.0 eq) to the stirred suspension. The HCl acts as the catalyst for esterification and protonates the primary amine, forming the hydrochloride salt. The reaction mixture should become a clear solution.

-

Step 3: Esterification Reaction : Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Step 4: Isolation and Purification : Cool the reaction mixture to room temperature and then further chill in an ice bath to induce precipitation of the product. The solvent volume can be reduced under reduced pressure to facilitate crystallization. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether or acetone to remove residual acid and unreacted starting materials, and dried under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for synthesizing the target compound.

Analytical Characterization

While major suppliers note that comprehensive analytical data for this specific compound is not routinely collected, its structure allows for the prediction of its spectral characteristics.[1] A self-validating analytical approach would involve a combination of NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

| Technique | Expected Results |

| ¹H NMR | - Aromatic Protons : Two doublets in the ~7.5-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. - Methyl Ester (CH₃) : A singlet at ~3.9 ppm. - Propyl Chain (-CH₂CH₂CH₂-) : Three distinct multiplets: a triplet around 3.0 ppm (adjacent to NH₃⁺), a triplet around 2.8 ppm (benzylic), and a multiplet around 2.0 ppm (central CH₂). - Amine Protons (-NH₃⁺) : A broad singlet, potentially exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal around 166 ppm. - Aromatic Carbons : Four signals in the 128-145 ppm range. - Methyl Ester Carbon (-OCH₃) : A signal around 52 ppm. - Propyl Chain Carbons (-CH₂CH₂CH₂-) : Signals in the 25-40 ppm range. |

| Mass Spec (ESI+) | Expected [M+H]⁺ : m/z 194.1181 (for the free base, C₁₁H₁₅NO₂). The hydrochloride salt itself will not be observed. |

| HPLC (RP) | A single major peak using a C18 column with a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic or phosphoric acid).[4][5][6][7] |

Applications in Drug Development and Bioconjugation

The primary utility of this compound in drug development lies in its role as a heterobifunctional linker. The terminal primary amine provides a reactive handle for conjugation, while the aromatic methyl ester can be further modified or serve as a stable endpoint.

Role as a Linker in Targeted Drug Delivery

In the design of Antibody-Drug Conjugates (ADCs), linkers are critical components that connect a potent cytotoxic payload to a monoclonal antibody (mAb).[8] The linker's stability in circulation and its ability to release the drug at the target site are paramount.

The structure of this compound is well-suited for this purpose. The primary amine can be acylated or alkylated to attach it to a payload or a more complex linker system. For instance, it can react with an activated carboxylic acid on a drug molecule to form a stable amide bond. The other end of the molecule, the methyl ester, can be hydrolyzed to a carboxylic acid, providing another attachment point, or the entire aromatic moiety can be incorporated as a rigid spacer element within the larger linker structure.

Conceptual Workflow for ADC Synthesis

The diagram below illustrates the conceptual use of a linker derived from this molecule to conjugate a drug to an antibody. The primary amine of the linker is first coupled to the drug. In a subsequent step, the aromatic ester is hydrolyzed, and the resulting carboxylic acid is activated to react with a lysine residue on the antibody, forming a stable ADC.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 74733-37-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. ejpmr.com [ejpmr.com]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. dspace.ceu.es [dspace.ceu.es]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 4-(3-aminopropyl)benzoate hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanism of action of Methyl 4-(3-aminopropyl)benzoate hydrochloride. Given the current scarcity of direct biological data for this compound, we will adopt a hypothesis-driven approach, drawing parallels from structurally related molecules to formulate a scientifically rigorous investigative plan.

Part 1: Foundational Analysis and Hypothesis Generation

Structural and Physicochemical Profile

This compound is a small molecule featuring a benzoate core, a methyl ester group, and an aminopropyl side chain. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H16ClNO2 | |

| Molecular Weight | 201.65 g/mol | PubChem[1][2] |

| Physical State | Solid | - |

| Solubility | Poorly soluble in water, miscible with organic solvents | Inferred from Methyl Benzoate[3] |

The Central Hypothesis: A GABA-A Receptor Modulator?

While no direct studies link this compound to a specific biological target, its structural components offer clues. Benzoate-containing compounds, most notably benzodiazepines, are well-established modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] Benzodiazepines bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx, which hyperpolarizes the neuron and reduces its excitability.[5][6]

Our central hypothesis, therefore, is that This compound acts as a positive allosteric modulator of the GABA-A receptor. The aminopropyl side chain may influence its binding affinity and specificity for different GABA-A receptor subunit compositions.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

This section outlines a logical, multi-phased experimental plan to test our central hypothesis. Each phase builds upon the previous one, from initial target binding to cellular and functional consequences.

Phase 1: Target Engagement and In Vitro Characterization

The initial phase aims to determine if the compound directly interacts with the GABA-A receptor and to characterize the nature of this interaction.

Caption: Phase 1 Workflow: From Binding to Function.

Objective: To determine if this compound competitively displaces a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

-

Radioligand: Use [3H]-Flunitrazepam, a high-affinity benzodiazepine site radioligand.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate the membranes with a fixed concentration of [3H]-Flunitrazepam and increasing concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Objective: To functionally characterize the effect of the compound on GABA-A receptor activity.

Methodology:

-

Expression System: Use Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing specific recombinant GABA-A receptor subunits (e.g., α1β2γ2).

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

-

Compound Application: Co-apply the test compound with GABA and measure the change in current amplitude.

-

Dose-Response: Generate a dose-response curve by applying increasing concentrations of the compound in the presence of a fixed concentration of GABA.

-

Data Analysis: Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation as a percentage of the GABA response alone.

Phase 2: Cellular and Subunit-Specific Effects

This phase will investigate the compound's effects in a more physiological context and explore its selectivity for different GABA-A receptor subunit combinations, which can influence its pharmacological profile.

Caption: Phase 2 Workflow: Cellular Validation and Selectivity.

Objective: To assess the compound's effect on native GABA-A receptors in a neuronal environment.

Methodology:

-

Cell Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

-

Recording: Perform whole-cell voltage-clamp recordings from individual neurons.

-

GABA Application: Locally apply GABA via a puffer pipette to evoke inhibitory postsynaptic currents (IPSCs).

-

Compound Application: Bath-apply this compound and observe the effect on the amplitude and decay kinetics of the GABA-evoked currents.

-

Data Analysis: Quantify the changes in IPSC amplitude and decay time constant.

Phase 3: In Vivo Target Engagement and Behavioral Consequences (Exploratory)

Should the in vitro and cellular data strongly support the hypothesis, exploratory in vivo studies could be considered to assess target engagement and potential behavioral effects consistent with GABA-A receptor modulation (e.g., anxiolytic, sedative, or anticonvulsant activity).

Part 3: Data Interpretation and Future Directions

The collective data from these experiments will provide a comprehensive picture of the potential mechanism of action.

| Expected Outcome | Interpretation |

| Positive Binding & Potentiation | Strong evidence for direct, positive allosteric modulation of the GABA-A receptor. |

| No Binding, but Functional Effect | Suggests an indirect mechanism or interaction with a different site on the receptor. |

| No Effect in Any Assay | The GABA-A receptor is likely not the primary target. Alternative hypotheses should be explored. |

Future investigations could delve into the specific binding site through site-directed mutagenesis of the GABA-A receptor subunits. Furthermore, exploring the compound's effect on other related ion channels or neurotransmitter systems would be a logical next step if the GABA-A hypothesis is not substantiated. The synthesis and evaluation of structurally related analogs could also provide valuable structure-activity relationship (SAR) data.[7]

References

-

Krishek, B. J., et al. (1996). "Modulation of GABA(A) receptors by benzodiazepines and barbiturates is autonomous of PKC activation." Neuropharmacology, 40(3), 327-33. [Link][8]

-

Masiulis, S., et al. (2022). "Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective." International Journal of Molecular Sciences, 23(23), 15187. [Link][4]

-

Catalyst University. (2019). "The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation." YouTube. [Link][5]

-

Kurchikov, A. L., et al. (1998). "Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites." British Journal of Pharmacology, 124(6), 1135-1142. [Link][9]

-

Fasipe, B., et al. (2020). "Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis." Brain Sciences, 10(7), 449. [Link][6]

-

PubChem. "Methyl 4-(aminomethyl)benzoate hydrochloride." National Center for Biotechnology Information. [Link][1]

-

Global Substance Registration System. "METHYL 4-AMINO-3-METHYLBENZOATE HYDROCHLORIDE." U.S. Food and Drug Administration. [Link][2]

-

Google Patents. "Process for preparing methyl 4-(aminomethyl)benzoate." Google. [10]

-

Zabska, R., et al. (1991). "Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one." Polish Journal of Pharmacology and Pharmacy, 43(4), 271-80. [Link][7]

-

PubChem. "Methyl 3-(piperidin-4-yl)benzoate hydrochloride." National Center for Biotechnology Information. [Link][11]

-

PubChem. "Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1)." National Center for Biotechnology Information. [Link][12]

-

PubChem. "Methyl 4-(3-oxopropyl)benzoate." National Center for Biotechnology Information. [Link][13]

-

De Sarro, G., et al. (1999). "Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist." Journal of Medicinal Chemistry, 42(25), 5188-96. [Link][14]

-

Kim, H. J., et al. (2017). "Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism." Journal of Medicinal Chemistry, 60(20), 8631-8646. [Link][15]

-

Wikipedia. "Methyl benzoate." Wikimedia Foundation. [Link][3]

Sources

- 1. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. genesispub.org [genesispub.org]

- 7. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of GABA(A) receptors by benzodiazepines and barbiturates is autonomous of PKC activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 11. Methyl 3-(piperidin-4-yl)benzoate hydrochloride | C13H18ClNO2 | CID 44607825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | C8H10ClNO2 | CID 113217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 4-(3-oxopropyl)benzoate | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(3-aminopropyl)benzoate Hydrochloride: A Technical Guide to a Versatile Scaffold in Drug Discovery

Foreword: Beyond Direct Bioactivity – A Chemist's Perspective

In the landscape of drug discovery, not all molecules of interest exhibit direct biological activity. A significant cohort of compounds derives its value from its potential as a versatile chemical scaffold—a foundational building block upon which a multitude of potent and specific therapeutic agents can be constructed. Methyl 4-(3-aminopropyl)benzoate hydrochloride falls squarely into this category. While literature on its intrinsic biological effects is sparse, its true utility is revealed when viewed through the lens of a medicinal chemist. This guide provides an in-depth technical exploration of this molecule, not as an active pharmaceutical ingredient, but as a strategic starting material for the synthesis of diverse and potentially bioactive compounds. For the researcher, scientist, and drug development professional, understanding this molecule's synthetic potential is key to unlocking new therapeutic avenues.

Physicochemical Profile and Strategic Importance

This compound is a bifunctional organic molecule. Its structure is characterized by a benzene ring substituted with a methyl ester group and a 3-aminopropyl side chain. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.

The strategic value of this compound lies in its two distinct reactive sites: the primary amine (-NH2) on the propyl chain and the methyl ester (-COOCH3). This bifunctionality allows for orthogonal chemical modifications, enabling its use as both a core scaffold and a linker molecule.

| Property | Value | Source |

| CAS Number | 74733-37-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.71 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid | General Ref |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

Core Utility in Medicinal Chemistry: A Scaffold for Innovation

The true potential of this compound is realized in its application as a starting material. Its structure is analogous to para-aminobenzoic acid (PABA), a well-established building block in pharmaceuticals known for its broad biological activities.[3] The presence of the flexible three-carbon propyl chain offers a key structural variation from rigid PABA derivatives, allowing for different spatial orientations when interacting with biological targets.

As a Building Block for Novel Therapeutics

The primary amine and the ester group are handles for a wide range of chemical transformations, including amidation, alkylation, and saponification, leading to diverse classes of compounds.

Derivatives of PABA, particularly Schiff bases formed via the reaction of the amino group with various aldehydes, have demonstrated significant antibacterial and antifungal properties.[1][4][5] The simple chemical modification of the non-toxic PABA scaffold can lead to compounds active against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The aminopropyl group of our title compound can be similarly derivatized to explore new chemical space for antimicrobial discovery.

Workflow for Schiff Base Synthesis

Caption: Fig 1. General workflow for synthesizing Schiff base derivatives.

The aminobenzoic acid scaffold is present in numerous drugs and has been extensively explored for anticancer and anti-inflammatory applications.[3][6] For instance, derivatives of 2-aminobenzoic acid have yielded potent anti-inflammatory and analgesic agents.[7] The structural flexibility of the aminopropyl chain in this compound could allow for optimal positioning of pharmacophores within the binding pockets of cancer-related or inflammation-associated enzymes.

Research into aminopropyl carbazole derivatives has shown their potential to enhance neurogenesis and provide neuroprotection, making them promising leads for treating neurodegenerative diseases.[8] This highlights the potential biological relevance of the aminopropyl moiety itself, suggesting that derivatives of Methyl 4-(3-aminopropyl)benzoate could be investigated for activity in the central nervous system.

As a Linker in Bioconjugation Chemistry

One of the most compelling applications for this molecule is in the field of bioconjugation, particularly as a component of linkers for Antibody-Drug Conjugates (ADCs).[9][10] ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10] The linker connecting the antibody and the payload is a critical component that dictates the stability and release mechanism of the drug.[11][12]

This compound can be envisioned as a precursor to a self-immolative linker, such as a para-aminobenzyl carbamate (PABC) type.[9][10] After enzymatic cleavage of a trigger (e.g., a dipeptide cleaved by cathepsin B in the lysosome), a PABC linker undergoes a 1,6-elimination reaction to release the payload in its active form.

Conceptual Integration into an ADC Linker

Caption: Fig 2. Conceptual role as a precursor for ADC linkers.

The aminopropyl group provides a handle to attach a cleavable unit (like a dipeptide), while the benzoate portion can be modified to form the self-immolative spacer that ultimately connects to the cytotoxic drug. The stability and cleavage kinetics of such a linker are paramount for the therapeutic index of the resulting ADC.[9][11]

Experimental Protocols: From Scaffold to Derivative

The following protocols are exemplary and intended to provide a framework for the synthesis of derivatives. As a Senior Application Scientist, I must emphasize that all reactions should be performed under appropriate safety conditions (fume hood, personal protective equipment) and monitored by suitable analytical techniques (e.g., TLC, LC-MS).

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation reaction between this compound and a substituted aromatic aldehyde.

Objective: To synthesize a novel Schiff base for potential antimicrobial screening.

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Absolute Ethanol

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

Procedure:

-

Reactant Solubilization: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol. Stir until fully dissolved.

-

Base Addition: To the stirred solution, add triethylamine (1.1 eq) dropwise. This is a critical step to neutralize the hydrochloride salt and free the primary amine for reaction. Stir for 15 minutes at room temperature.

-

Aldehyde Addition: Add 4-Chlorobenzaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain reflux for 4-6 hours. The causality here is that the elevated temperature drives the condensation reaction forward by removing the water byproduct.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials indicates reaction completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. Pour the concentrated mixture into ice-cold water to precipitate the product. d. Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base derivative. Dry the final product under vacuum.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Initial Modification for Linker Synthesis (Saponification)

This protocol details the hydrolysis of the methyl ester to a carboxylic acid, a necessary first step for many subsequent conjugation chemistries.

Objective: To prepare the carboxylic acid analogue for subsequent amide bond formation in linker synthesis.

Materials:

-

This compound (1.0 eq)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

-

1M Hydrochloric Acid (HCl)

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

-

Hydrolysis: Add an aqueous solution of LiOH (1.5 eq) to the mixture. Stir at room temperature for 12-24 hours. The ester hydrolysis (saponification) is driven by the nucleophilic attack of the hydroxide ion on the ester carbonyl.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~3-4 by the dropwise addition of 1M HCl. This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the product thoroughly under vacuum. The resulting compound, 4-(3-aminopropyl)benzoic acid, is now ready for subsequent steps, such as peptide coupling to form an amide bond.

Conclusion and Future Outlook

This compound represents a molecule of significant potential for drug discovery and development. While it may not be the final active compound, its value as a versatile, bifunctional building block is clear. Its structural features allow for the systematic synthesis of diverse libraries of compounds targeting a wide range of diseases, from bacterial infections to cancer. Furthermore, its potential application as a precursor for sophisticated ADC linkers places it at the forefront of modern therapeutic design. For research teams looking to expand their chemical libraries or develop next-generation targeted therapies, a thorough understanding and strategic utilization of this scaffold could prove to be a highly fruitful endeavor.

References

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. [Link]

- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. (URL not available)

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

- This compound AldrichCPR | Sigma-Aldrich. (URL not available)

- Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. (URL not available)

- Application Notes and Protocols: Synthesis of Aminobenzoate Deriv

- (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.

- Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates.

- Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry. Benchchem. (URL not available)

- Lonshakov, D. V., Sheremet'eva, S. V., Belosludtseva, E. M., Korovkin, S. A., Semchenko, A. V., & Katlinskij, A. V. (2015). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. The Royal Society of Chemistry. (URL not available)

-

Walsh, C. T., & Wencewicz, T. A. (2013). Aminobenzoates as building blocks for natural product assembly lines. PubMed. [Link]

-

Brand, S., Cleghorn, L. A., McElroy, S. P., Robinson, D. A., Smith, V. C., Yu, M.,... & Frearson, J. A. (2012). Molecules incorporating a benzothiazole core scaffold inhibit the N-myristoyltransferase of Plasmodium falciparum. PMC. [Link]

-

Singh, R., Setiady, Y., Li, G., Lu, J., Chen, C., Wu, C.,... & Widjaja, L. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. [Link]

-

García, A., Torres-Ruiz, S., Vila, L., Villarroel-Vicente, C., Bernabeu, Á.,... & Marco-Contelles, J. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. [Link]

-

Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

- Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. PubMed. (URL not available)

-

Staben, L. R., Koenig, S. G., & Lehar, S. M. (2016). Current ADC Linker Chemistry. PMC. [Link]

-

Yoon, H. J., Kong, S. Y., Park, M. H., Cho, Y., Kim, S. E., Shin, J. Y.,... & Lee, J. (2013). Aminopropyl carbazole analogues as potent enhancers of neurogenesis. PubMed. [Link]

- De novo design of protein target specific scaffold-based Inhibitors via Reinforcement Learning. arXiv. (URL not available)

-

Lu, J., Jiang, F., & Lu, A. (2014). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]

-

Su, Z., Xiao, D., Xie, F., & Liu, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

- Linker Design for Antibody–Drug Conjugates.

Sources

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopropyl carbazole analogues as potent enhancers of neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Literature review on Methyl 4-(3-aminopropyl)benzoate hydrochloride

An In-Depth Technical Guide to Methyl 4-(3-aminopropyl)benzoate Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 74733-37-2), a bifunctional molecule of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, characterization, application, and handling. We will explore the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.

Compound Overview and Strategic Importance

This compound is a valuable building block in organic synthesis. Its structure incorporates a primary amine and a methyl ester, attached to a central benzene ring. This dual functionality allows it to serve as a versatile linker or intermediate in the construction of more complex molecules. The primary amine provides a nucleophilic site for reactions such as amidation, alkylation, and reductive amination, while the methyl ester can be hydrolyzed to a carboxylic acid or used in transesterification reactions. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and use in various reaction conditions.[1][2]

Its primary utility lies in the synthesis of bioactive compounds, where it can be used to introduce a flexible aminopropyl-benzoyl moiety. This is particularly relevant in the development of targeted drug delivery systems, multivalent ligands, and novel pharmaceutical agents.[1]

Chemical Structure Diagram

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

While detailed analytical data for this specific compound is not widely published, its properties can be inferred from its structure and data on analogous compounds.[3] Commercial suppliers often provide it as a rare chemical without extensive characterization data, placing the onus of identity and purity confirmation on the end-user.[3]

| Property | Value | Source |

| CAS Number | 74733-37-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][3] |

| Molecular Weight | 229.70 g/mol | [1][3] |

| Appearance | Typically a solid (e.g., beige) | [6] |

| Storage | 2-8°C, under inert gas | [1] |

Note on Spectroscopic Data: Characterization would typically rely on ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

¹H NMR: One would expect to see signals corresponding to the aromatic protons (two doublets), the methyl ester singlet (around 3.9 ppm), and three distinct methylene group signals for the propyl chain. The protons closer to the ammonium group would be shifted further downfield.

-

¹³C NMR: Signals for the ester carbonyl, the aromatic carbons, the methyl carbon, and the three propyl chain carbons would be expected.

-

IR Spectroscopy: Key peaks would include C=O stretch (ester, ~1720 cm⁻¹), N-H bends (amine salt), and aromatic C-H and C=C stretches.

Synthesis Pathway: A Mechanistic Approach

A robust synthesis of this compound can be envisioned through a multi-step process starting from a commercially available precursor. A logical and field-proven approach involves the esterification of a suitable benzoic acid derivative followed by modification of the side chain.

A plausible route is the Fischer esterification of 4-(3-aminopropyl)benzoic acid. However, protecting the amine group before esterification is often necessary to prevent side reactions. An alternative, more controlled pathway starts from a precursor like Methyl 4-(3-oxopropyl)benzoate.[7]

Workflow: Synthesis via Reductive Amination

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. 74733-37-2|this compound|BLD Pharm [bldpharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Methyl 4-(3-oxopropyl)benzoate | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility data for Methyl 4-(3-aminopropyl)benzoate hydrochloride

An In-Depth Technical Guide to the Solubility of Methyl 4-(3-aminopropyl)benzoate hydrochloride

Abstract

This compound is a compound of interest in organic synthesis and medicinal chemistry, potentially serving as a building block for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its application, with aqueous solubility being a critical determinant of its utility. Low solubility can impede formulation, compromise bioavailability, and generate unreliable data in biological assays.[1][2][3] This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to offer a detailed exposition of the underlying principles and methodologies required for a robust solubility assessment. We present detailed protocols for determining both thermodynamic and kinetic solubility, explain the rationale behind experimental choices, and provide a structure for the effective presentation and interpretation of the resulting data.

The Critical Role of Solubility in Pharmaceutical Development

In the journey from a chemical entity to a viable drug candidate, solubility is a fundamental physical property that dictates the compound's fate.[4][5] It is the measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium.[4][6] For a compound like this compound, its solubility profile directly influences several key aspects of development:

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[2][5] Insufficient aqueous solubility is a primary reason for low and variable oral bioavailability, which can render an otherwise potent compound therapeutically ineffective.[1][2]

-

Formulation Development: Creating a stable and effective dosage form—be it a tablet, capsule, or injectable solution—is contingent on the compound's solubility. Poor solubility necessitates complex and often costly formulation strategies to achieve the desired therapeutic concentration.[4]

-

In Vitro Assay Performance: Biological and biochemical assays are the bedrock of early drug discovery. These assays are typically conducted in aqueous buffer systems. If a compound precipitates in the assay medium, the resulting data on its activity and potency can be misleading or entirely erroneous.[5][7]

Therefore, a comprehensive characterization of solubility is not merely a data collection exercise; it is a critical, risk-mitigating step in the research and development pipeline.[3]

Physicochemical Landscape of this compound

The solubility of this compound is governed by its molecular structure, which features a methyl ester, an aromatic ring, and an aminopropyl group that is protonated as a hydrochloride salt.

-

Impact of the Hydrochloride Salt: The presence of the hydrochloride salt is a deliberate chemical modification designed to enhance aqueous solubility. The protonated amine group can readily form ion-dipole interactions with water molecules, a stark contrast to the typically poor water solubility of the corresponding free base. This makes the compound more amenable to dissolution in polar, protic solvents like water and ethanol.[8][9]

-

Influence of the Ester and Aromatic Core: The methyl benzoate portion of the molecule contributes hydrophobic character, which will favor solubility in organic solvents. The interplay between the hydrophilic salt and the more lipophilic ester core dictates the overall solubility profile across a range of solvents and pH conditions.

-

Effect of pH: As a salt of a weak base, the solubility of this compound is expected to be pH-dependent. In acidic to neutral aqueous media (pH < 7), the amine group will remain protonated, promoting solubility. In basic conditions (high pH), the amine may be deprotonated to the free base, which is likely to be significantly less soluble and may precipitate out of solution.

Experimental Determination of Solubility

Two distinct types of solubility are relevant in drug development: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated from a DMSO stock.[7][10] Both provide valuable, context-dependent information.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12] It measures the saturation concentration of a compound in a specific solvent after a prolonged incubation period, ensuring that a true equilibrium between the dissolved and solid states has been achieved.

-

Preparation:

-

Add an excess amount of solid this compound to a series of clear glass vials. The excess solid is crucial to ensure saturation is reached.

-

To each vial, add a precise volume of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, deionized water, ethanol).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature) and agitation speed.[13][14]

-

Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours). The goal is to ensure the concentration of the dissolved compound in the supernatant no longer changes over time.[13]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Diagram: Workflow for Thermodynamic Solubility Determination A schematic overview of the Shake-Flask method for determining equilibrium solubility.

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility assays are designed for higher throughput and are particularly useful in early drug discovery for ranking compounds.[7][15] Nephelometry measures the light scattered by fine particles of precipitate that form when a compound is rapidly introduced into an aqueous buffer from a concentrated DMSO stock solution.[16][17]

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

-

-

Plate Setup:

-

Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate (e.g., 96- or 384-well).

-

Include wells with DMSO only as a negative control.

-

-

Precipitation Induction:

-

Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations. The sudden change in solvent polarity induces precipitation of the compound if its solubility limit is exceeded.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Plot the NTU values against the compound concentration.

-

The kinetic solubility is defined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.[17]

-

Diagram: Workflow for Kinetic Solubility by Nephelometry A high-throughput method to assess kinetic solubility by measuring light scattering.

Data Presentation and Interpretation

Clear and structured presentation of solubility data is essential for its proper application. The following table provides an illustrative template for summarizing the results.

Table 1: Illustrative Solubility Data for this compound

(Note: The following data are for illustrative purposes only and do not represent experimentally determined values.)

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Method | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | ~6.5 | 25 | Thermodynamic | Shake-Flask | > 2000 | > 8.7 |

| 0.1 M HCl | 1.2 | 37 | Thermodynamic | Shake-Flask | > 5000 | > 21.8 |

| Phosphate Buffer | 6.8 | 37 | Thermodynamic | Shake-Flask | > 2000 | > 8.7 |

| Phosphate Buffer | 7.4 | 37 | Thermodynamic | Shake-Flask | 1500 | 6.5 |

| Phosphate Buffer | 7.4 | 25 | Kinetic | Nephelometry | 180 | 0.78 |

| Ethanol | N/A | 25 | Thermodynamic | Shake-Flask | > 10000 | > 43.5 |

| Acetone | N/A | 25 | Thermodynamic | Shake-Flask | < 50 | < 0.22 |

Interpretation:

-

High Thermodynamic Solubility in Acidic/Neutral Aqueous Media: The illustrative data suggests high solubility in aqueous solutions with acidic to neutral pH, as expected for a hydrochloride salt. This is a favorable property for potential oral administration.

-

pH-Dependent Solubility: A drop in solubility at pH 7.4 compared to more acidic conditions would indicate the beginning of deprotonation to the less soluble free base.

-

Kinetic vs. Thermodynamic Discrepancy: The significantly lower kinetic solubility compared to the thermodynamic value is a common phenomenon. It reflects the rapid precipitation from a supersaturated DMSO-based solution and is highly relevant for designing in vitro screening assays to avoid compound precipitation.

-

Solvent Polarity: High solubility in a polar protic solvent like ethanol and low solubility in a less polar aprotic solvent like acetone would be consistent with the compound's structure.

Conclusion

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Stancu, A. I., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 245.

- Li, Di., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546-567.

- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Benchchem. (n.d.). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Pharmaceutical Sciences. (2024).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.

- Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & medicinal chemistry letters, 25(9), 1964-1968.

- BioDuro. (n.d.). ADME Solubility Assay.

- BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Brazilian Journal of Pharmaceutical Sciences. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Pharmaceutical Development and Technology. (2012).

- Journal of Solution Chemistry. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.

Sources

- 1. ucd.ie [ucd.ie]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. books.rsc.org [books.rsc.org]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. who.int [who.int]

- 14. scielo.br [scielo.br]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of Methyl 4-(3-aminopropyl)benzoate Hydrochloride

This guide provides an in-depth analysis of the expected spectral data for Methyl 4-(3-aminopropyl)benzoate hydrochloride (CAS 74733-37-2), a compound of interest in drug development and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to present a comprehensive and predictive analysis. Our aim is to equip researchers and scientists with the necessary insights to identify, characterize, and utilize this compound effectively.

Introduction: Structure and Spectroscopic Significance

This compound is a bifunctional organic molecule featuring a methyl ester and a primary amine, the latter being present as a hydrochloride salt. This unique structure offers potential applications as a linker molecule in the synthesis of more complex pharmaceutical agents or as a building block in materials science.

The structural features—a 1,4-disubstituted benzene ring, a methyl ester group, and a propylammonium chain—give rise to a distinct spectroscopic fingerprint. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze the expected signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrochloride form of the amine significantly influences the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Ha) | ~7.95 | Doublet | 2H | Protons ortho to the electron-withdrawing ester group are deshielded. |

| Aromatic (Hb) | ~7.40 | Doublet | 2H | Protons ortho to the alkyl group are less deshielded than Ha. |

| Methyl Ester (-OCH₃) | ~3.85 | Singlet | 3H | Typical range for a methyl ester on a benzene ring. |

| Methylene (-CH₂-N⁺H₃) | ~3.05 | Triplet | 2H | Adjacent to the electron-withdrawing ammonium group, causing a downfield shift. |

| Methylene (Ar-CH₂-) | ~2.75 | Triplet | 2H | Benzylic protons, deshielded by the aromatic ring. |

| Methylene (-CH₂-CH₂-CH₂-) | ~2.00 | Multiplet | 2H | Aliphatic protons situated between two other methylene groups. |

| Ammonium (-N⁺H₃) | ~8.20 | Broad Singlet | 3H | Protons on nitrogen, often broad and exchangeable with D₂O. |

Causality in Proton Chemical Shifts:

-

The electron-withdrawing nature of the carbonyl group in the methyl ester causes the ortho protons (Ha) to resonate at a lower field (higher ppm) compared to the protons ortho to the alkyl chain (Hb).

-

The protonation of the amine to an ammonium salt (-N⁺H₃) strongly deshields the adjacent methylene protons, shifting them significantly downfield.

-

The broadness of the -N⁺H₃ signal is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| Carbonyl (C=O) | ~166.5 | Typical for an ester carbonyl. |

| Aromatic (C-COOCH₃) | ~129.5 | Quaternary carbon attached to the ester. |

| Aromatic (C-CH₂CH₂CH₂N⁺H₃) | ~145.0 | Quaternary carbon attached to the alkyl chain, shifted downfield. |

| Aromatic (CH, ortho to -COOCH₃) | ~129.0 | Aromatic CH carbons. |

| Aromatic (CH, ortho to -CH₂CH₂CH₂N⁺H₃) | ~128.5 | Aromatic CH carbons. |

| Methyl Ester (-OCH₃) | ~52.0 | Typical for a methyl ester carbon. |

| Methylene (-CH₂-N⁺H₃) | ~39.0 | Carbon adjacent to the ammonium group. |

| Methylene (Ar-CH₂-) | ~34.5 | Benzylic carbon. |

| Methylene (-CH₂-CH₂-CH₂-) | ~29.0 | Central aliphatic carbon. |

Visualization of NMR Correlations:

The following diagram illustrates the basic structure and the proton/carbon labeling used in the predictive analysis.

Caption: Predicted ESI-MS fragmentation pathway.

Key Fragmentation Pathways:

-

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to a peak at m/z 162.

-

Loss of a Methoxy Radical (•OCH₃): This results in an acylium ion at m/z 163.

-

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain is favorable, leading to a fragment at m/z 148.

-

Formation of Tropylium Ion: A common fragment for alkyl-substituted benzene rings, though less prominent, could appear at m/z 91.

Experimental Protocols

The following are standard, self-validating protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts to avoid H/D exchange of the N⁺H₃ protons.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Number of scans: 16-32.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Number of scans: 1024 or more, as ¹³C has low natural abundance.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Validation: Run 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC (to correlate H and C signals) to validate the assignments.

IR Spectroscopy Protocol

-